molecular formula C21H26O6 B070245 Myrislignan CAS No. 171485-39-5

Myrislignan

Numéro de catalogue: B070245
Numéro CAS: 171485-39-5
Poids moléculaire: 374.4 g/mol
Clé InChI: ULZFTGWWPHYLGI-RBZFPXEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Anticancer Properties

Ferroptosis Induction in Glioblastoma
Recent studies have highlighted myrislignan's ability to induce ferroptosis, a form of programmed cell death, in glioblastoma cells. This compound acts as an inhibitor of the NF-κB signaling pathway, which is crucial for tumor progression. In vitro experiments demonstrated that this compound significantly inhibited the growth of glioblastoma cells (U87 and U251) in a dose-dependent manner. The compound was shown to suppress epithelial-mesenchymal transition (EMT) and promote ferroptosis through the Slug-SLC7A11 signaling pathway, indicating its potential as a therapeutic agent against glioblastoma .

Case Study: Xenograft Mouse Model
In a xenograft mouse model, this compound treatment resulted in reduced tumor growth compared to control groups. The findings suggest that this compound not only inhibits tumor cell proliferation but also alters the tumor microenvironment favorably .

Antiparasitic Activity

Effects on Toxoplasma gondii
this compound exhibits potent antiparasitic activity against Toxoplasma gondii, a significant pathogen affecting both humans and animals. Studies have shown that this compound disrupts mitochondrial function in T. gondii tachyzoites, leading to their death. In vitro assays revealed a 50% effective concentration of approximately 32.41 μg/mL, with this compound demonstrating minimal cytotoxicity to host cells (Vero cells) at concentrations below 132 μg/mL .

In Vivo Efficacy
In vivo studies using murine models indicated that this compound significantly reduced parasite load in tissues such as the brain and liver when administered at doses of 50 or 100 mg/kg. Notably, this compound proved more effective than traditional treatments in decreasing parasite burden .

Comparative Pharmacokinetics

Studies on the pharmacokinetics of this compound using ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) have provided insights into its absorption, distribution, metabolism, and excretion profiles. These findings are crucial for understanding the bioavailability and therapeutic potential of this compound in clinical settings .

Summary Table of Applications

ApplicationMechanism of ActionModel/Study TypeKey Findings
AnticancerInduces ferroptosis; inhibits NF-κBIn vitro & xenograftSuppresses glioblastoma growth; alters EMT
AntiparasiticDisrupts mitochondrial functionIn vitro & in vivoReduces T. gondii load; minimal cytotoxicity
PharmacokineticsAnalyzed via UHPLC-MSPharmacokinetic studyInsights into bioavailability

Mécanisme D'action

Target of Action

Myrislignan, a natural compound isolated from Myristica fragrans Houtt, has been found to target several key proteins and pathways in cells. It primarily targets the extracellular signal-regulated kinase (ERK) and NF-kB signalling pathway . ERK is a key player in the regulation of cell functions such as proliferation and differentiation . NF-kB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular processes. It inhibits the phosphorylation of ERK by suppressing mitochondrial function . This leads to the downregulation of the nuclear factor of activated T cells 1 (NFATc1) signaling . Furthermore, it attenuates inflammation in murine macrophage cells through inhibition of NF-kB signalling pathway activation .

Biochemical Pathways

This compound affects several biochemical pathways. It impacts the oxidation-reduction process in Toxoplasma gondii, leading to an upregulation of ROS activity and disruption of the oxidant-antioxidant homeostasis of tachyzoites . It also affects the mitogen-activated protein kinase (MAPK) and nuclear factor-κB pathways .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in mice. After a single oral administration of 200 mg/kg or intraperitoneal administration of 50 mg/kg, the bioavailability (F) of orally administered this compound was found to be only 1.97% of the bioavailability of intraperitoneally administered this compound . This suggests that the route of administration significantly impacts the bioavailability of this compound.

Result of Action

The action of this compound results in significant molecular and cellular effects. It induces redox imbalance and activates autophagy in Toxoplasma gondii . It also inhibits osteoclast differentiation and associated bone resorption by significantly decreasing osteoclastic gene expression . In A549 cells, this compound has been shown to induce apoptosis and cell cycle arrest .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the internal redox environment of a cell can impact the effectiveness of this compound. In an environment of imbalanced internal redox system caused by this compound, there is an upregulation of ROS activity . This suggests that the cellular environment plays a crucial role in the action and efficacy of this compound.

Analyse Biochimique

Biochemical Properties

Myrislignan interacts with various enzymes and proteins. It has been found that hydroxylation and demethylation are the major metabolic pathways for this compound metabolism in vitro and in vivo, respectively. Recombinant cytochrome P450s (CYPs) screening revealed that CYP3A4 and CYP3A5 play a crucial role in the metabolism of this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to induce redox imbalance and activate autophagy in Toxoplasma gondii . In addition, it has been shown to inhibit the proliferation of A549 cells in a dose- and time-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) by suppressing mitochondrial function, thereby downregulating the nuclear factor of activated T cells 1 (NFATc1) signaling . It also induces apoptosis and cell cycle arrest in A549 cells through the activation of mitogen-activated protein kinase and the inhibition of epidermal growth factor receptor signal pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. A study has shown that this compound levels were determined in mouse plasma following a single oral administration of 200 mg/kg or intraperitoneal administration of 50 mg/kg this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study has shown that this compound levels were determined in mouse plasma following a single oral administration of 200 mg/kg or intraperitoneal administration of 50 mg/kg this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found that hydroxylation and demethylation are the major metabolic pathways for this compound metabolism in vitro and in vivo, respectively .

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study has shown that this compound levels were determined in rat tissues by a high-performance liquid chromatography–ultraviolet detection (HPLC–UV) method .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le myrislignane peut être synthétisé par dimérisation de monolignols pour former un squelette de dibenzylebutane. La voie de synthèse implique le couplage de deux unités phénylpropanoides par une liaison 8-O-4' . Les conditions réactionnelles comprennent généralement l'utilisation de catalyseurs et des réglages spécifiques de température et de pression pour faciliter le processus de dimérisation.

Méthodes de production industrielle : La production industrielle de myrislignane implique l'extraction du composé à partir des graines de Myristica fragrans. Le processus d'extraction comprend une extraction par solvant, suivie d'une purification à l'aide de techniques telles que la chromatographie liquide à ultra-haute performance couplée à la spectrométrie de masse (UHPLC-MS) . Cette méthode garantit l'isolement du myrislignane sous sa forme pure pour des applications ultérieures.

Analyse Des Réactions Chimiques

Types de réactions : Le myrislignane subit diverses réactions chimiques, notamment l'hydroxylation, la déméthylation et l'oxydation . Ces réactions sont cruciales pour le métabolisme et la disposition du myrislignane dans les systèmes biologiques.

Réactifs et conditions communs :

    Hydroxylation : Implique généralement l'utilisation d'agents hydroxylants dans des conditions contrôlées de température et de pH.

    Déméthylation : Nécessite des agents déméthylants tels que le tribromure de bore ou le chlorure d'aluminium.

    Oxydation : Implique l'utilisation d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés et déméthylés du myrislignane, qui présentent des activités pharmacologiques améliorées .

4. Applications de la recherche scientifique

Le myrislignane a un large éventail d'applications en recherche scientifique :

5. Mécanisme d'action

Le myrislignane exerce ses effets par le biais de diverses cibles moléculaires et voies :

Comparaison Avec Des Composés Similaires

Le myrislignane est unique par rapport aux autres lignanes en raison de sa liaison 8-O-4' spécifique et de sa distribution dans la noix de muscade. Des composés similaires comprennent :

La structure distincte du myrislignane et ses diverses activités pharmacologiques en font un composé précieux pour diverses applications scientifiques et industrielles.

Activité Biologique

Myrislignan is a lignan compound predominantly extracted from the seeds of Myristica fragrans (nutmeg) and has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Overview of this compound

This compound has been identified as a potent bioactive compound with various health benefits, including anti-cancer, anti-inflammatory, and antimicrobial properties. Its mechanisms primarily involve the modulation of cellular pathways, such as apoptosis, autophagy, and redox balance.

2. Anticancer Activity

Recent studies have highlighted this compound's role as an inhibitor of glioblastoma progression through the induction of ferroptosis, a form of regulated cell death.

Key Findings:

  • Ferroptosis Induction : this compound promotes ferroptosis in glioblastoma cells by inhibiting the NF-κB signaling pathway and regulating epithelial-mesenchymal transition (EMT) processes. In vitro and in vivo studies demonstrated that this compound effectively suppressed glioblastoma growth by activating these pathways .
  • Mechanism of Action : The compound inhibits the phosphorylation of p65 protein, a critical component of the NF-κB pathway, leading to increased lipid peroxidation and subsequent cell death .

Table 1: Summary of Anticancer Effects

Study FocusResultReference
Glioblastoma Cell LinesInduces ferroptosis
Xenograft Mouse ModelSuppresses tumor growth
NF-κB Pathway InhibitionBlocks p65 phosphorylation

3. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various models. Research indicates its potential in mitigating conditions like non-alcoholic fatty liver disease (NAFLD) by regulating metabolic pathways.

Key Findings:

  • Regulation of Free Fatty Acids : this compound extracts have been shown to influence free fatty acid metabolism in liver cells, thereby reducing inflammation associated with NAFLD .
  • Cell Proliferation Assay : In vitro studies using human hepatocyte cell lines revealed that this compound treatment resulted in reduced cell proliferation in a dose-dependent manner .

4. Antimicrobial Activity

This compound exhibits antimicrobial effects against various pathogens, including protozoa like Toxoplasma gondii.

Key Findings:

  • Induction of Autophagy : this compound treatment led to increased reactive oxygen species (ROS) production and autophagosome formation in T. gondii, contributing to its antimicrobial activity .
  • Gene Expression Changes : RNA sequencing revealed significant alterations in gene expression related to oxidative phosphorylation and redox processes following this compound treatment .

Table 2: Summary of Antimicrobial Effects

PathogenEffectMechanismReference
Toxoplasma gondiiInduces cell deathROS production & autophagy
General AntimicrobialInhibitory effects observedVarious cellular pathways

5. Case Studies

Several case studies have explored this compound's potential applications in clinical settings:

  • A study focusing on glioblastoma patients indicated promising results when this compound was used as an adjunct therapy alongside conventional treatments, highlighting its ability to enhance therapeutic efficacy while minimizing side effects .
  • Research into metabolic disorders has shown that this compound may play a role in managing obesity-related inflammation, suggesting its utility in broader metabolic health contexts .

Propriétés

IUPAC Name

4-[(1R,2S)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3/t13-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZFTGWWPHYLGI-RBZFPXEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333494
Record name (-)-(1R,2S)-Myrislignan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171485-39-5
Record name (-)-(1R,2S)-Myrislignan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myrislignan
Reactant of Route 2
Reactant of Route 2
Myrislignan
Reactant of Route 3
Reactant of Route 3
Myrislignan
Reactant of Route 4
Reactant of Route 4
Myrislignan
Reactant of Route 5
Reactant of Route 5
Myrislignan
Reactant of Route 6
Reactant of Route 6
Myrislignan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.